
Chloromethyl 4'-(trifluoromethyl)benzyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 4’-(trifluoromethyl)benzyl ether is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a benzyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 4’-(trifluoromethyl)benzyl ether typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of chloromethyl 4’-(trifluoromethyl)benzyl ether may involve similar chloromethylation reactions, but on a larger scale. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 4’-(trifluoromethyl)benzyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl ethers.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chloromethyl 4’-(trifluoromethyl)benzyl ether has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules and probes for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for creating new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of chloromethyl 4’-(trifluoromethyl)benzyl ether involves its reactivity at the benzylic position. The presence of the trifluoromethyl group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl 3’-(trifluoromethyl)benzyl ether
- 4-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzyl chloride
Uniqueness
Chloromethyl 4’-(trifluoromethyl)benzyl ether is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and the types of reactions it can undergo. This positional effect can lead to different reaction pathways and products compared to its isomers .
Propiedades
Fórmula molecular |
C9H8ClF3O |
|---|---|
Peso molecular |
224.61 g/mol |
Nombre IUPAC |
1-(chloromethoxymethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c10-6-14-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 |
Clave InChI |
XRINXWWXEUPCCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COCCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


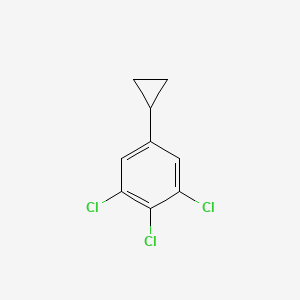
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
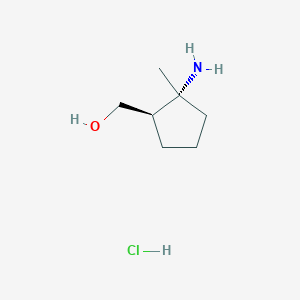
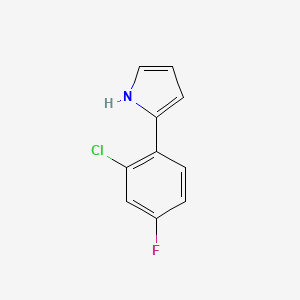
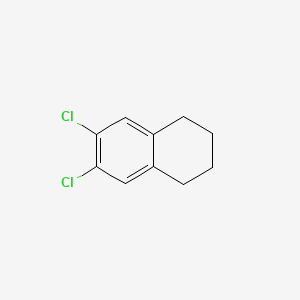
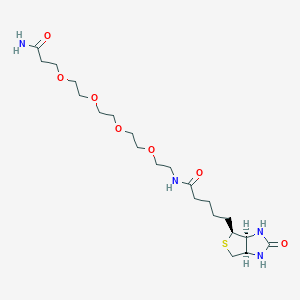

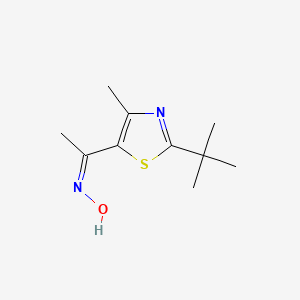
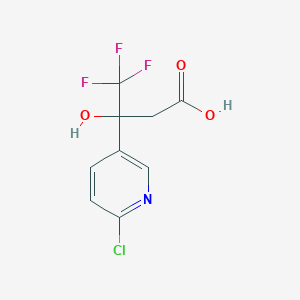
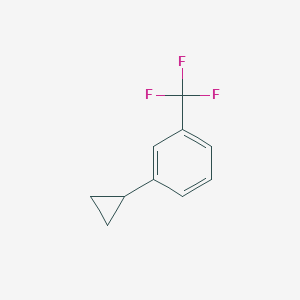

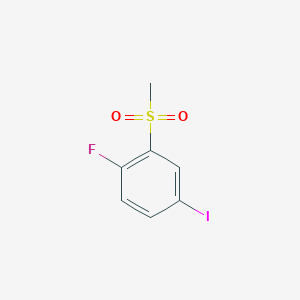
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)

